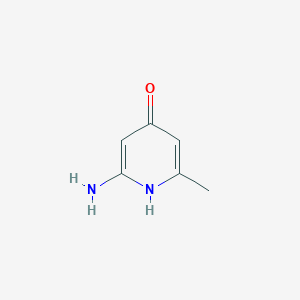![molecular formula C12H11Cl2N3O2 B2643093 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide CAS No. 730949-87-8](/img/structure/B2643093.png)
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” is a chemical compound with the molecular formula C12H11Cl2N3O2 . It has an average mass of 300.141 Da and a monoisotopic mass of 299.022827 Da .
Molecular Structure Analysis
The InChI code for “2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” is 1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.
Physical And Chemical Properties Analysis
The compound “2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” has a molecular weight of 300.14 . It is a powder that should be stored at room temperature .
Applications De Recherche Scientifique
Corrosion Inhibition : A derivative of this compound, specifically 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), was studied for its corrosion inhibition performance on mild steel in hydrochloric acid solutions. It was found to be an effective mixed inhibitor, impacting both cathodic and anodic corrosion currents. The adsorption of MQH at the mild steel/HCl solution interface obeys the Langmuir adsorption isotherm model (Kumari, Shetty, Rao, & Sunil, 2017).
Antimicrobial Activity : Another study focused on derivatives of this compound, such as 2-(quinolin-8-yloxy)acetohydrazide, and their cyclization with various substances to yield compounds with significant inhibition of bacterial and fungal growth. This indicates potential applications in antimicrobial treatments (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Anti-Inflammatory and Analgesic Agents : Some derivatives of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results in comparison to standard drugs (Kumar, Lal, & Rani, 2014).
Antituberculosis Activity : Zinc complexes of hydrazone derivatives bearing a similar nucleus have shown very good antituberculosis activity. These compounds were tested against Mycobacterium tuberculosis and found to be active with a minimum inhibitory concentration (MIC) comparable to standard tuberculosis drugs (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
Synthesis of Heterocyclic Compounds : Research has also been conducted on synthesizing quinolinyl-substituted five-membered heterocyclic compounds starting from 2-(4-hydroxy-2-methylquinolin-3-yl)acetohydrazide, indicating its utility in creating diverse chemical structures with potential pharmacological applications (Aleksanyan & Hambardzumyan, 2020).
Anticancer Agents : Certain derivatives of this compound class, like (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, have been designed and evaluated as antitumor agents, showing strong cytotoxicity against human cancer cell lines (Dung et al., 2022).
Safety and Hazards
The safety information for “2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBMQGESMIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)
![5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)


![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)